1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YL 2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETATE
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Overview
Description
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a triazole ring and a bicycloheptane moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate typically involves multiple steps. One common method involves the esterification of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ol with acetic acid in the presence of a catalyst such as sulfuric acid or ion-exchange resins . The triazole moiety is introduced through a nucleophilic substitution reaction, where a suitable triazole derivative reacts with the ester intermediate .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bicyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar compounds include:
Isobornyl acetate: Shares the bicyclic structure but lacks the triazole ring.
Bornyl acetate: Another bicyclic ester with different substituents.
Camphor: A bicyclic ketone with similar structural features but different functional groups.
Compared to these compounds, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-13(2)9-4-5-14(13,3)10(6-9)19-11(18)7-20-12-15-8-16-17-12/h8-10H,4-7H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXRBOYBJLUKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC3=NC=NN3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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